2,2-Dimethyl-5-{[(2-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-{[(2-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds due to its adequate acidity and steric rigidity .
Preparation Methods
The synthesis of 2,2-Dimethyl-5-{[(2-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid. This reaction is often accelerated in ionic liquids . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to the formation of new compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
2,2-Dimethyl-5-{[(2-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis for the formation of complex molecules.
Biology: It can be used in biochemical studies to understand various biological processes.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. Its adequate acidity and steric rigidity allow it to participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-5-{[(2-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione include:
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its use in organic synthesis.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Used for trapping adducts formed during reactions.
2,2-Dimethyl-5-[(3-methylphenyl)methylidene]-1,3-dioxane-4,6-dione: Another similar compound with applications in organic synthesis. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(2-methylanilino)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H15NO4/c1-9-6-4-5-7-11(9)15-8-10-12(16)18-14(2,3)19-13(10)17/h4-8,15H,1-3H3 |
InChI Key |
SVLVTOKDVXFORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC=C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.